Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline-based compounds.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce different quinoline-based alcohols .
Scientific Research Applications
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinaldic acid:
Fluoroquinolonic acid: A fluorinated quinoline derivative used in antibacterial drugs.
Uniqueness
The uniqueness of 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
379247-27-5 |
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Molecular Formula |
C24H31NO3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-(4-propan-2-ylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H31NO3/c1-7-28-23(27)20-15(4)25-18-12-24(5,6)13-19(26)22(18)21(20)17-10-8-16(9-11-17)14(2)3/h8-11,14,21,25H,7,12-13H2,1-6H3 |
InChI Key |
DTJZUQNFZWKBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(C)C)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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